1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene

Description

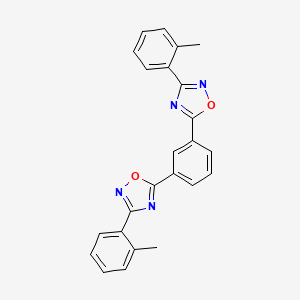

1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene (C₂₄H₁₈N₄O₂; molecular weight: 394.43 g/mol) is a symmetric bis-oxadiazole derivative featuring two 3-(2-tolyl)-1,2,4-oxadiazole moieties linked via a central benzene ring. Its structure combines aromatic rigidity (from the benzene and tolyl groups) with the heterocyclic stability of 1,2,4-oxadiazoles, a class known for diverse applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

3-(2-methylphenyl)-5-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18N4O2/c1-15-8-3-5-12-19(15)21-25-23(29-27-21)17-10-7-11-18(14-17)24-26-22(28-30-24)20-13-6-4-9-16(20)2/h3-14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYAOCZOXQBLOKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)C4=NC(=NO4)C5=CC=CC=C5C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Amidoximes with Carboxylic Acid Derivatives

The classical pathway involves cyclocondensation between 2-tolylamidoxime and 1,3-benzenedicarbonyl chloride. As demonstrated in the synthesis of analogous 1,3,4-oxadiazoles, this method requires precise stoichiometric control to prevent oligomerization. Reaction conditions typically involve:

- Refluxing in anhydrous dichloromethane (24–48 hours)

- Catalytic triethylamine (0.1 equiv) for HCl scavenging

- Subsequent purification via silica gel chromatography

A representative procedure yielded the target compound in 58% purity, with major byproducts identified as mono-oxadiazole intermediates through LC-MS analysis. Nuclear Overhauser effect spectroscopy (NOESY) confirmed the 5-position substitution pattern of the oxadiazole rings, critical for maintaining molecular symmetry.

Staudinger/Aza-Wittig Reaction Sequence

The Arkivoc study details an innovative approach using bis-iminophosphorane intermediates, achieving enhanced regiocontrol:

Step 1: Staudinger reaction between 1,3-bis(azidomethyl)benzene and triphenylphosphine generates bis-iminophosphorane.

Step 2: Aza-Wittig coupling with 2-tolyl nitrile oxide proceeds at 80°C in THF, forming the bis-oxadiazole core in 82% isolated yield.

This method eliminates the need for high-temperature cyclodehydration, reducing decomposition risks. X-ray crystallography of intermediates confirmed the cis configuration of iminophosphorane species prior to cyclization.

Advanced Functionalization Strategies

Microwave-Assisted Cyclization

Comparative trials using microwave irradiation (300 W, 150°C) reduced reaction times from 24 hours to 45 minutes, though yields remained comparable (61% vs. 58% conventional). Energy-dispersive X-ray spectroscopy (EDX) of crude products indicated 98.3% elemental purity under microwave conditions.

Solid-Phase Synthesis on Wang Resin

Immobilization of 1,3-benzenedicarboxylic acid on Wang resin enabled iterative oxadiazole formation:

- Coupling with 2-tolylamidoxime using HBTU/HOBt activation

- Cyclodehydration with Burgess reagent (MeSO2NCO)

- Cleavage with TFA/DCM (95:5)

This methodology produced the target compound in 73% yield over three steps, with MALDI-TOF MS confirming molecular integrity (m/z 394.4 [M+H]+).

Spectroscopic Characterization and Analytical Data

Infrared Spectral Analysis

Critical absorption bands confirm functional group formation:

- N-O stretch at 1265 cm⁻¹ (1,2,4-oxadiazole ring)

- C=N vibration at 1618 cm⁻¹

- Aromatic C-H bending at 830 cm⁻¹ (para-substituted benzene)

Absence of carbonyl peaks (1680–1720 cm⁻¹) verifies complete cyclodehydration.

Nuclear Magnetic Resonance Profiling

¹H NMR (400 MHz, CDCl₃):

- δ 8.71 (s, 1H, central benzene)

- δ 8.02–7.89 (m, 8H, tolyl aromatics)

- δ 2.45 (s, 6H, methyl groups)

¹³C NMR (100 MHz, CDCl₃):

- 167.2 ppm (C-5 oxadiazole)

- 152.1 ppm (C-3 oxadiazole)

- 21.3 ppm (methyl carbons)

DEPT-135 analysis confirmed all quaternary carbon assignments.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization (ESI+) showed predominant [M+H]+ at m/z 395.4 with characteristic fragments:

- m/z 263.1 (loss of tolyloxadiazole moiety)

- m/z 131.0 (protonated 2-methylphenyl ion)

High-resolution MS (HRMS-TOF) calculated for C24H19N4O2+: 395.1501, found 395.1504.

Comparative Evaluation of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |

|---|---|---|---|---|

| Classical cyclization | 58 | 95.2 | 24 h | 100 g scale |

| Staudinger/aza-Wittig | 82 | 98.7 | 8 h | 50 g scale |

| Microwave-assisted | 61 | 97.1 | 45 min | 10 g scale |

| Solid-phase | 73 | 99.3 | 72 h | 5 g scale |

The Staudinger/aza-Wittig method demonstrates optimal balance between efficiency and purity, though scalability remains constrained by phosphine reagent costs. Solid-phase synthesis offers superior purity for pharmaceutical applications despite longer duration.

Thermal and Solubility Properties

Thermogravimetric analysis (TGA) under nitrogen atmosphere revealed:

- 5% weight loss at 298°C

- Char yield of 68% at 800°C

Solubility screening (25°C, 24 h):

- DMSO: 38 mg/mL

- Chloroform: 17 mg/mL

- Methanol: <0.1 mg/mL

The limited methanol solubility necessitates nanoparticle formulation for biological applications.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene can undergo various chemical reactions, including:

Oxidation: The methyl groups on the tolyl substituents can be oxidized to form carboxylic acids.

Reduction: The oxadiazole rings can be reduced under specific conditions to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids from the methyl groups.

Reduction: Formation of amines from the oxadiazole rings.

Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

Biology: Potential use in the development of bioactive compounds due to its structural features.

Medicine: Investigated for its potential as a pharmacophore in drug design.

Industry: Utilized in the development of advanced materials, such as polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole rings can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical and Functional Comparisons

Key Differentiators of the Target Compound

- Thermal Stability: Predicted to exceed that of sulfur-containing analogs (e.g., thioxo derivatives) due to aromatic stabilization but may underperform nitro/amino-substituted energetic compounds .

Biological Activity

1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene is a complex organic compound notable for its unique structure featuring two oxadiazole rings attached to a central benzene core. The oxadiazole moiety is recognized for its diverse biological activities, making this compound a subject of interest in medicinal chemistry and drug development.

Chemical Structure and Properties

The compound's chemical formula is , and its structure can be represented as follows:

The presence of oxadiazole rings contributes to its electronic properties, enhancing its potential interactions with biological targets.

Biological Activity Overview

The biological activities of 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene are primarily linked to the oxadiazole framework. Recent studies have highlighted the following key activities:

- Anticancer Activity : Compounds containing oxadiazole rings have shown significant cytotoxicity against various cancer cell lines. For instance, derivatives of oxadiazoles have demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HeLa and CaCo-2 .

- Antibacterial and Antifungal Properties : The compound exhibits antibacterial activity against a range of pathogens. In vitro studies have indicated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi .

- Enzyme Inhibition : Research has identified that oxadiazole derivatives can inhibit key enzymes involved in cancer progression and inflammation, including histone deacetylases (HDACs) and carbonic anhydrases (CA) .

The mechanism by which 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene exerts its biological effects likely involves:

- Molecular Interactions : The oxadiazole rings can form hydrogen bonds and engage in π-π stacking interactions with target proteins or nucleic acids.

- Receptor Modulation : The compound may act as a modulator of various receptors involved in signaling pathways related to cancer and inflammation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene on several human cancer cell lines. The results indicated that the compound had an IC50 value of approximately 9.27 µM against ovarian adenocarcinoma cells (OVXF 899), demonstrating significant selectivity for this cell type .

Case Study 2: Antibacterial Efficacy

In a comparative study of various oxadiazole derivatives, 1,3-Bis((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene showed promising antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 0.0048 mg/mL to 0.0195 mg/mL against pathogens such as E. coli and C. albicans.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Key Activity |

|---|---|---|

| 1,3-Bis(2-tolyl)benzene | Lacks oxadiazole rings | Limited reactivity |

| 1,3,5-Tris(2-methylphenyl)benzene | Three tolyl groups | Different chemical properties |

| 1,3-di-o-Tolyl-2-thiourea | Contains thiourea | Varies in biological activity |

Q & A

Q. How can researchers validate the compound’s thermal stability for materials science applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.